molecular formula C6H5BrClN B1522556 3-Bromo-4-chloro-2-methylpyridine CAS No. 1188023-70-2

3-Bromo-4-chloro-2-methylpyridine

Cat. No.: B1522556
CAS No.: 1188023-70-2
M. Wt: 206.47 g/mol
InChI Key: MVOLARAAJFTTCC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry. nih.govresearchgate.netrsc.org Its presence is noted in numerous naturally occurring compounds, including vitamins and alkaloids. lifechemicals.com The nitrogen atom in the ring imparts a slightly basic character and influences the electron distribution, making pyridines susceptible to a range of chemical transformations. nih.gov This versatility has led to their extensive use as precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netlifechemicals.com The ability of the pyridine nucleus to be readily functionalized allows chemists to fine-tune the properties of the resulting molecules, making it a privileged structure in drug discovery and development. nih.govrsc.org

Contextualizing Halogenated Pyridines within Chemical Synthesis and Material Science

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring dramatically expands its synthetic utility. nih.govresearchgate.net Halogens act as excellent leaving groups in nucleophilic substitution reactions and are key participants in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to building complex molecular architectures. nih.govpipzine-chem.com In material science, the incorporation of halogenated pyridines can influence the electronic and photophysical properties of organic materials, leading to applications in polymers and electronic devices. pipzine-chem.commdpi.com The specific type and position of the halogen can also affect intermolecular interactions, such as hydrogen and halogen bonding, which are crucial in crystal engineering and the design of new solid-state materials. mdpi.comnih.gov

Research Objectives and Scope for 3-Bromo-4-chloro-2-methylpyridine

Research surrounding this compound is primarily centered on its role as a versatile intermediate in organic synthesis. The distinct electronic and steric environment created by the bromo, chloro, and methyl substituents on the pyridine ring makes it a valuable building block for creating more complex molecules. Key research objectives include:

The development of efficient and selective synthetic routes to prepare this compound.

The exploration of its reactivity in various chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Its utilization as a key intermediate in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. chemimpex.com

The scope of research is therefore focused on harnessing the unique chemical properties of this compound to facilitate the construction of novel and functional molecules for a range of applications.

Chemical Profile of this compound

PropertyData
IUPAC Name 3-bromo-2-chloro-4-methylpyridine
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
CAS Number 55404-31-4
Physical Form Solid

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that often involves the strategic introduction of the halogen and methyl groups onto a pyridine precursor. For instance, a common approach involves the halogenation of a substituted pyridine. One method may start with 3-methylpyridine, which undergoes bromination at the 4-position, followed by chlorination. pipzine-chem.com Another route could involve the Sandmeyer reaction, starting from an appropriately substituted aminopyridine. chemicalbook.comresearchgate.net

The reactivity of this compound is dominated by the presence of the two halogen atoms, which are susceptible to nucleophilic substitution. The chlorine atom at the 2-position and the bromine atom at the 3-position can be selectively replaced by various nucleophiles, depending on the reaction conditions. Furthermore, the bromine atom can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds.

Applications in Research

The primary application of this compound in research is as a chemical intermediate. Its unique substitution pattern makes it a valuable starting material for the synthesis of a variety of more complex molecules. For example, it is used in the development of novel anti-inflammatory and antimicrobial agents in pharmaceutical research. chemimpex.com In the field of agrochemicals, it serves as a building block for new herbicides and fungicides. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOLARAAJFTTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Chemical Reactivity of 3 Bromo 4 Chloro 2 Methylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental class of reactions for this compound. The pyridine nitrogen makes the ring electron-deficient, facilitating attack by nucleophiles, a reaction that is generally difficult for carbocyclic aromatic rings like benzene (B151609) unless they are activated by strong electron-withdrawing groups. uoanbar.edu.iqlibretexts.org

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org In the first step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group (a halide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

For 3-bromo-4-chloro-2-methylpyridine, nucleophilic attack can theoretically occur at either C-4 (displacing chloride) or C-3 (displacing bromide). The attack is favored at the 4-position. This preference is because the negative charge of the Meisenheimer intermediate formed upon attack at C-4 can be delocalized onto the highly electronegative nitrogen atom of the pyridine ring. echemi.com This delocalization provides significant stabilization to the intermediate. In contrast, attack at the C-3 position does not allow for resonance stabilization of the negative charge by the ring nitrogen, making the corresponding intermediate higher in energy and less likely to form. echemi.com

The relative leaving group ability of the halogens (the "element effect"), which often follows the order F > Cl ≈ Br > I in SNAr reactions where the initial nucleophilic attack is rate-determining, is less of a deciding factor here than the positional effect of stabilization by the nitrogen atom. nih.gov While the C-Br bond is weaker than the C-Cl bond, the regioselectivity is overwhelmingly controlled by the stability of the anionic intermediate, directing the substitution to the 4-position. echemi.com

The reactivity and regioselectivity of SNAr reactions on this compound are governed by the combined electronic effects of its substituents:

Pyridine Nitrogen: As an electron-withdrawing heteroatom, the nitrogen atom deactivates the ring towards electrophilic substitution but strongly activates it towards nucleophilic substitution, particularly at the positions ortho (2 and 6) and para (4) to it. uoanbar.edu.iqechemi.com This is the primary factor directing nucleophiles to the 4-position.

Halogen Atoms (Br and Cl): Both halogens are electron-withdrawing through induction, further increasing the ring's susceptibility to nucleophilic attack. The chlorine at the C-4 position is preferentially substituted due to the superior stabilization of the resulting Meisenheimer complex. echemi.com

Methyl Group (at C-2): The 2-methyl group is electron-donating. This has a slight deactivating effect on nucleophilic substitution by increasing the electron density of the ring. However, its influence is minor compared to the powerful directing effect of the ring nitrogen. Its steric bulk can also influence the approach of the nucleophile, although the primary attack site at C-4 is relatively unhindered.

Studies on related dihalopyridines confirm that nucleophilic substitution almost exclusively occurs at the 4-position when it is halogenated, due to the electronic stabilization afforded by the nitrogen atom. epfl.chepfl.ch Therefore, the reaction of this compound with a nucleophile is expected to selectively yield the 3-bromo-2-methyl-4-substituted pyridine.

Electrophilic Reactivity of this compound

The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. In this compound, the presence of two halogen atoms, which are deactivating groups, and a methyl group, which is an activating group, creates a complex electronic environment. The nitrogen atom in the pyridine ring is a strong deactivating group, making electrophilic substitution reactions on the pyridine ring generally more difficult than on benzene. youtube.com

Electrophilic aromatic substitution (EAS) reactions on pyridine derivatives, such as nitration and sulfonation, typically require harsh reaction conditions. rsc.orgyoutube.com For pyridine itself, electrophilic attack occurs preferentially at the 3-position. youtube.com However, the substituents on this compound will direct incoming electrophiles. The precise regioselectivity of electrophilic reactions on this specific compound is not extensively documented in the provided search results. Generally, the positions ortho and para to the activating methyl group and meta to the deactivating halogen and nitrogen atoms would be considered.

Nitration: The nitration of pyridines is often challenging due to the basicity of the nitrogen atom, which can be protonated or coordinate to the electrophile, further deactivating the ring. rsc.orgacs.org Direct nitration of pyridines often requires aggressive reagents and high temperatures. youtube.com For substituted pyridines, the regioselectivity is controlled by the existing substituents. For instance, nitration of some chlorinated pyridines has been achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com In the case of this compound, the electrophile (NO₂⁺) would likely be directed to the C-5 position, which is ortho to the activating methyl group and meta to the deactivating chloro and bromo substituents.

Sulfonation: The sulfonation of pyridine also requires vigorous conditions, often involving heating with oleum (B3057394) (fuming sulfuric acid) at high temperatures. google.com The reaction typically yields pyridine-3-sulfonic acid. google.com For this compound, the position of sulfonation would be influenced by the directing effects of the substituents.

Halogenation: Electrophilic halogenation of pyridine is also a demanding reaction, often requiring high temperatures in the vapor phase or the use of strong Lewis acid catalysts. youtube.comyoutube.comnih.gov The reaction tends to yield a mixture of polyhalogenated products. youtube.com Bromination of pyridine can be achieved using various methods, including bromine in oleum or with stronger electrophiles like bromine monofluoride. chempanda.com For this compound, further halogenation would likely occur at one of the remaining vacant positions on the ring, with the exact position depending on the reaction conditions and the halogenating agent used.

Isomerization and Rearrangement Processes in Bromopyridine Systems

Halogenated pyridines can undergo isomerization and rearrangement reactions, often under basic conditions. One notable process is the "halogen dance" reaction, which involves the migration of a halogen atom to an adjacent carbon atom. clockss.orgacs.org This rearrangement is typically base-catalyzed and is thought to proceed through a sequence of intermolecular lithium-halogen exchange processes. acs.org

For bromopyridine systems, base-catalyzed isomerization can occur, for example, converting 3-bromopyridines into 4-bromopyridines. rsc.orgrsc.org Mechanistic studies suggest that this particular isomerization proceeds through a pyridyne intermediate. rsc.orgrsc.org In the context of this compound, the presence of a bromine atom at the 3-position could potentially allow for a similar base-induced rearrangement, although the presence of other substituents would likely influence the feasibility and outcome of such a reaction.

Another type of rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, which has been observed in the isomerization of pyrazolopyrimidines to pyrazolopyridines. nih.gov This type of transformation involves the addition of a nucleophile to the heterocyclic ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system. nih.gov While not directly reported for this compound, it represents a potential pathway for rearrangement in related heterocyclic systems.

Kinetic and Mechanistic Studies of Reaction Pathways

Time-resolved spectroscopy is a powerful technique for studying the dynamics of chemical reactions by monitoring the formation and decay of transient intermediates. wikipedia.org Techniques like laser flash photolysis can generate high concentrations of excited states or reactive intermediates, whose subsequent reactions can be followed using absorption or emission spectroscopy on very short timescales (nanoseconds to femtoseconds). wikipedia.orgias.ac.in

In the context of pyridine chemistry, time-resolved spectroscopy has been used to study photoprocesses of transition metal polypyridyl complexes, identifying and characterizing transient intermediates. ias.ac.in For instance, the formation of monodentate and chelated complexes has been observed and their kinetics measured. ias.ac.in Time-resolved infrared (TRIR) spectroscopy provides structural information about excited-state kinetics. wikipedia.org Furthermore, time-resolved mid-infrared quantum cascade laser absorption spectroscopy has been developed to identify and monitor reactive trace species and their reaction kinetics, such as the CH₂OO Criegee intermediate. copernicus.org Although specific studies on this compound using these techniques were not found, they represent valuable tools for elucidating reaction mechanisms involving this compound by directly observing the intermediates involved in its reactions.

Isotopic labeling is a fundamental technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. numberanalytics.comslideshare.net By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or deuterium (B1214612) for hydrogen), researchers can follow the labeled atom's position in the products, providing direct evidence for bond-breaking and bond-forming steps. numberanalytics.com

In pyridine chemistry, isotopic labeling has been employed to understand various reaction mechanisms. For example, a nitrogen isotope exchange reaction based on a Zincke activation strategy has been developed to access ¹⁵N- and ¹³N-labeled pyridines. chemrxiv.orgmountainscholar.org This allows for the study of reactions involving the pyridine nitrogen. Isotope labeling experiments have also been crucial in mechanistic studies of catalytic reactions involving pyridines. acs.org For instance, in the study of serine palmitoyltransferase, isotopically labeled L-serine was used to investigate the enzyme's catalytic mechanism. nih.gov While specific isotopic labeling studies on this compound were not identified in the search results, this methodology could be applied to investigate the mechanisms of its reactions, such as rearrangements or substitutions, by selectively labeling the carbon, nitrogen, or hydrogen atoms.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Records

This includes a lack of specific data for:

Proton (¹H) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Two-Dimensional NMR Techniques (e.g., NOESY)

Fourier-Transform Infrared (FT-IR) Spectroscopy

While data for other regioisomers, such as 3-Bromo-2-chloro-4-methylpyridine and 3-Bromo-6-chloro-2-methylpyridine, is accessible, specific spectroscopic information for the this compound isomer could not be retrieved from the conducted searches.

Therefore, the requested article focusing solely on the advanced spectroscopic and computational characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data in the searched repositories.

Should research and spectroscopic data for this specific compound become publicly available in the future, a detailed analysis as per the requested outline could be conducted.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 4 Chloro 2 Methylpyridine

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. For 3-Bromo-4-chloro-2-methylpyridine, the FT-Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the methyl group, and the carbon-halogen bonds.

Based on studies of pyridine and its derivatives, the vibrational spectrum can be interpreted by considering the C₂ᵥ point group symmetry of the parent pyridine molecule. cdnsciencepub.comcdnsciencepub.com The substitution pattern of this compound lowers this symmetry, leading to changes in the number and activity of the Raman bands.

The key vibrational modes anticipated in the FT-Raman spectrum include:

Pyridine Ring Vibrations: The ring stretching modes, typically observed in the 1300-1600 cm⁻¹ region, are sensitive to the substituents. The presence of the electron-withdrawing bromine and chlorine atoms, along with the electron-donating methyl group, will influence the electron density and force constants of the ring bonds, causing shifts in these vibrational frequencies compared to pyridine. nih.govmdpi.com

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The methyl group C-H stretching vibrations will appear at slightly lower wavenumbers.

C-Cl and C-Br Stretching: The carbon-chlorine and carbon-bromine stretching vibrations are expected at lower frequencies, typically in the range of 500-800 cm⁻¹ for C-Cl and 400-700 cm⁻¹ for C-Br. The exact positions will depend on the coupling with other vibrational modes.

Ring Breathing Mode: A characteristic ring breathing mode, which involves the symmetric expansion and contraction of the pyridine ring, is also expected. In pyridine, this mode is observed around 990 cm⁻¹. The substitution will likely shift this mode. nih.gov

A hypothetical FT-Raman data table based on known frequencies for similar compounds is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Methyl C-H Stretch2900 - 3000
Ring Stretching1300 - 1600
C-Cl Stretch500 - 800
C-Br Stretch400 - 700
Ring Breathing~990 (shifted)

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A Potential Energy Distribution (PED) analysis provides a quantitative description of the contribution of each internal coordinate to a given normal mode of vibration. This computational tool is invaluable for the unambiguous assignment of vibrational bands observed in FT-IR and FT-Raman spectra. researchgate.net

For this compound, a PED analysis would be performed using quantum chemical calculations, often employing Density Functional Theory (DFT). The analysis would break down each calculated vibrational frequency into percentage contributions from stretching, bending, and torsional motions of the various bonds and angles within the molecule.

For instance, a PED analysis could reveal the extent of mixing between the C-Cl and C-Br stretching modes with the ring deformation modes. This is particularly important for complex molecules where vibrational coupling is common. A detailed PED analysis would require a dedicated computational study, but a qualitative expectation is that the C-halogen stretches will have significant contributions from their respective stretching coordinates, with some mixing with ring modes. Similarly, the high-frequency C-H stretching modes are expected to be relatively pure, with PED values close to 100% for the C-H stretching coordinates.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In an LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum. The expected fragmentation pathways would involve the loss of the substituents and cleavage of the pyridine ring.

Expected Fragmentation Pathways:

Loss of Halogens: The initial fragmentation would likely involve the loss of the bromine or chlorine atom. Due to the relative bond strengths, the C-Br bond is weaker than the C-Cl bond, so the loss of Br might be a preferred pathway.

Loss of Methyl Group: The loss of the methyl radical (•CH₃) is another plausible fragmentation step.

Ring Cleavage: Subsequent fragmentation of the pyridine ring would lead to smaller charged fragments.

A table of expected m/z values for the parent ion and major fragments is provided below. The isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would be a key feature in the mass spectrum, aiding in the identification of fragments containing these atoms. miamioh.edu

Ionm/z (for ⁷⁹Br and ³⁵Cl)Description
[M+H]⁺206.9Protonated molecule
[M-Br]⁺128.0Loss of Bromine
[M-Cl]⁺172.0Loss of Chlorine
[M-CH₃]⁺191.9Loss of Methyl radical

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like pyridine derivatives. In positive ion mode ESI-MS, this compound would be expected to form a prominent protonated molecule, [M+H]⁺. The high-resolution mass spectrum would allow for the determination of the elemental composition of the parent ion, confirming the molecular formula C₆H₅BrClN. nih.gov

The ESI-MS spectrum would also exhibit the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom. This pattern serves as a definitive signature for the presence of these halogens. While specific experimental ESI-MS data for this compound is not publicly available, predicted m/z values for adducts of a related compound, 3-bromo-4-chloro-2-(trifluoromethyl)pyridine, have been calculated, suggesting that various adducts such as [M+Na]⁺ and [M+K]⁺ could also be observed. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. The n → π* transition, involving the lone pair of electrons on the nitrogen atom, is typically observed as a weak band at longer wavelengths (around 270 nm in cyclohexane (B81311) for pyridine). The more intense π → π* transitions occur at shorter wavelengths.

For this compound, the presence of the halogen and methyl substituents on the pyridine ring will cause a shift in the absorption maxima compared to unsubstituted pyridine. Halogen substituents generally cause a red shift (bathochromic shift) of the π → π* transitions. The methyl group, being an auxochrome, can also contribute to a small bathochromic shift. Therefore, the main absorption bands for this compound are expected to be shifted to slightly longer wavelengths compared to pyridine. Without experimental data, a precise prediction of the absorption maxima is difficult, but they would likely fall in the 260-290 nm range for the π → π* transitions in a non-polar solvent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-H, C-Cl, C-Br) and bond angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions.

As of the current literature survey, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly available databases. The acquisition of such data would be highly valuable for a complete understanding of its solid-state properties and for validating the results of computational modeling.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations provide profound insights into the electronic structure, molecular properties, and reactivity of this compound. These computational methods complement experimental data and allow for a detailed understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry and total energy of the molecule. researchgate.netresearchgate.net These calculations find the lowest energy arrangement of the atoms, providing accurate bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of Halogenated Pyridines (Illustrative)

ParameterPyridine2-chloropyridine3-chloropyridine2-bromopyridine3-bromopyridine
N–C(2) Bond Length (Å)1.3381.3311.3361.3301.337
C(2)–C(3) Bond Length (Å)1.3931.3911.3891.3921.390
C(3)–C(4) Bond Length (Å)1.3921.3941.3911.3941.392
C(4)–C(5) Bond Length (Å)1.3921.3921.3911.3921.391
C(5)–C(6) Bond Length (Å)1.3931.3941.3941.3941.394
N–C(6) Bond Length (Å)1.3381.3361.3361.3361.336

Note: This table is illustrative and based on general findings for halogenated pyridines. Specific values for this compound would require dedicated calculations.

Hartree-Fock (HF) Calculations for Electronic Structure

Hartree-Fock (HF) is an ab initio computational method that provides a foundational understanding of the electronic structure of a molecule. researchgate.net While DFT includes electron correlation effects, HF calculations serve as a valuable starting point and are often used in conjunction with DFT. nih.gov For this compound, HF calculations can determine the molecular orbitals and their energies. This information is fundamental for understanding the electronic transitions and reactivity of the molecule. Comparing HF and DFT results can also provide insights into the significance of electron correlation in this particular system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO-LUMO gap can be calculated using DFT methods to predict its reactivity in various chemical reactions. ias.ac.in The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These are example values and the actual energies for this compound would be determined through specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.comchemrxiv.org It is calculated to predict the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). researchgate.net

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack. nih.gov The areas around the halogen atoms might also exhibit variations in electrostatic potential that influence their reactivity and intermolecular interactions. chemrxiv.org The regions of positive potential would indicate sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis NBOs (antibonding or Rydberg orbitals).

For this compound, NBO analysis can quantify the strength of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. It provides insights into the stabilization energies associated with these interactions, helping to explain the molecule's structure and reactivity. The analysis of donor-acceptor interactions within the NBO framework can further elucidate the electronic effects of the bromo, chloro, and methyl substituents on the pyridine ring.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Distribution

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a quantitative measure of electron localization. ias.ac.in ELF is particularly useful for visualizing the regions of space where electron pairs are most likely to be found, such as in covalent bonds and lone pairs. ias.ac.in LOL provides a complementary picture of electron localization.

In the context of this compound, ELF and LOL analyses can offer a detailed picture of the electron distribution, highlighting the covalent nature of the bonds and the spatial arrangement of the lone pair on the nitrogen atom. nih.gov These methods can also reveal the influence of the electronegative halogen substituents on the electron density of the pyridine ring, providing a deeper understanding of the electronic structure beyond simple orbital models. ias.ac.in

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.gov This method allows for the characterization of covalent and non-covalent interactions by identifying bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points.

In a theoretical study of the related compound, 3-bromo-2-hydroxypyridine, AIM analysis was employed to understand the intramolecular interactions. nih.gov The analysis revealed the presence of BCPs corresponding to various bonds within the molecule. For instance, a BCP found between the oxygen and hydrogen of the hydroxyl group and the adjacent carbon atom is indicative of a hydrogen bond. The electron density and Laplacian values at these critical points provide quantitative information about the strength and nature of these interactions. A low electron density and a positive Laplacian value at a BCP are characteristic of non-covalent interactions, such as hydrogen bonds. nih.gov

For a hypothetical analysis of this compound, AIM theory would be instrumental in characterizing the C-Br, C-Cl, and C-N bonds, as well as any potential intramolecular non-covalent interactions. The electron density distribution around the bromine and chlorine atoms, influenced by their high electronegativity, would be a key area of investigation.

Table 1: Hypothetical AIM Parameters for Key Bonds in a Substituted Pyridine

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Nature of Interaction
C-ClHighNegativeCovalent
C-BrHighNegativeCovalent
C-NHighNegativeCovalent
Intramolecular H-bondLowPositiveNon-covalent

Note: This table is illustrative and based on general principles of AIM theory as applied to halogenated pyridines.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions in real space. mdpi.com It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and steric repulsion. nih.gov

In the computational study of 3-bromo-2-hydroxypyridine, RDG analysis was performed to identify and visualize the non-covalent interactions within the molecule. nih.gov The resulting 3D scatter plots and color-mapped isosurfaces typically show distinct regions corresponding to different interaction types. For example, blue or green isosurfaces between atoms indicate attractive interactions, while red isosurfaces signify repulsive steric clashes. mdpi.com

For this compound, RDG analysis would be crucial for understanding the interplay of the substituent groups. It could reveal potential weak attractive interactions between the bromine or chlorine atoms and nearby hydrogen atoms of the methyl group or the pyridine ring. It would also highlight regions of steric repulsion, which influence the molecule's conformational preferences.

Table 2: Expected RDG Analysis Outcomes for this compound

Interaction TypeCorresponding RDG SignatureColor of Isosurface
Hydrogen BondsSpikes at low density, negative sign(λ₂)ρBlue
Van der Waals InteractionsSpikes at very low density, near-zero sign(λ₂)ρGreen
Steric RepulsionSpikes at low density, positive sign(λ₂)ρRed

Note: This table represents expected outcomes based on the principles of RDG analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. researchgate.netrsc.org It allows for the prediction of UV-Vis absorption spectra by determining the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. rsc.orgmedium.com

The choice of the functional and basis set is critical for the accuracy of TD-DFT calculations. researchgate.net For organic molecules like substituted pyridines, hybrid functionals such as B3LYP are commonly employed. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also important for obtaining results that can be compared with experimental spectra measured in solution. youtube.com

A TD-DFT study of this compound would involve optimizing the ground state geometry and then calculating the vertical excitation energies and oscillator strengths for a number of the lowest singlet excited states. The calculated transitions would likely be of the π → π* and n → π* type, characteristic of heteroaromatic compounds. The predicted spectrum could then be compared with an experimentally obtained UV-Vis spectrum to validate the computational model.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for a Halogenated Pyridine

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.522740.012
S₀ → S₂4.982490.150
S₀ → S₃5.412290.235

Note: This is a hypothetical data table illustrating typical TD-DFT output for a substituted pyridine.

Theoretical Spectroscopic Data Correlation with Experimental Observations

A crucial aspect of computational chemistry is the correlation of theoretical data with experimental measurements. This validation step is essential for confirming the accuracy of the computational methods and for gaining a deeper understanding of the experimental results. For this compound, this would involve comparing the predicted vibrational (IR and Raman) and electronic (UV-Vis) spectra with experimentally recorded spectra.

For vibrational spectra, theoretical frequencies calculated using DFT are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net The potential energy distribution (PED) analysis can then be used to provide a detailed assignment of the vibrational modes. nih.gov

In the case of UV-Vis spectra, the calculated maximum absorption wavelengths (λmax) from TD-DFT are compared with the experimental values. medium.com A good agreement between the theoretical and experimental spectra would lend confidence to the predicted electronic structure and transition properties of the molecule. Any discrepancies can often provide insights into specific molecular interactions or limitations of the theoretical model.

Applications of 3 Bromo 4 Chloro 2 Methylpyridine in Contemporary Chemical Research

Role as a Building Block in Complex Organic Synthesis

3-Bromo-4-chloro-2-methylpyridine is a valuable starting material in organic synthesis, primarily due to the differential reactivity of its halogen substituents. This allows for selective chemical transformations, making it an ideal scaffold for constructing intricate molecular frameworks.

Design and Synthesis of Pyridine-Based Scaffolds

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. nih.gov this compound provides a readily modifiable template for creating diverse pyridine-based scaffolds. The presence of both bromo and chloro substituents allows for regioselective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the introduction of various aryl, heteroaryl, or alkyl groups at specific positions on the pyridine ring, leading to the generation of novel molecular architectures. mdpi.comacs.org For instance, the bromine atom can be selectively targeted for metal-catalyzed cross-coupling while leaving the chlorine atom intact for subsequent functionalization. This stepwise approach is instrumental in the systematic construction of complex, polysubstituted pyridine derivatives. nih.govacs.org

Diversification of Chemical Libraries via Functionalization

The generation of chemical libraries containing a wide range of structurally diverse molecules is a cornerstone of modern drug discovery. The strategic functionalization of this compound facilitates the rapid diversification of these libraries. The reactivity of the C-Br and C-Cl bonds allows for a multitude of chemical transformations beyond cross-coupling reactions, including nucleophilic aromatic substitution, amination, and etherification. By systematically varying the reagents and reaction conditions, a large number of analogs can be synthesized from this single precursor, each with unique steric and electronic properties. This approach significantly expands the chemical space available for screening in the quest for new bioactive compounds. sigmaaldrich.com

Significance in Medicinal Chemistry and Pharmaceutical Development

The inherent structural features of this compound and its derivatives have positioned them as key players in the field of medicinal chemistry. The pyridine core is a well-established pharmacophore, and the specific substitution pattern of this compound offers opportunities for fine-tuning the pharmacological properties of potential drug candidates.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

An Active Pharmaceutical Ingredient (API) is the biologically active component of a pharmaceutical drug. pharmanoble.compyglifesciences.com this compound often serves as a crucial intermediate in the multi-step synthesis of various APIs. pharmanoble.compyglifesciences.com Its role as a building block allows for the efficient assembly of more complex molecules that form the core structure of a final drug product. google.comgoogle.com The ability to introduce specific functional groups at defined positions on the pyridine ring is critical for achieving the desired biological activity and pharmacokinetic profile of the target API.

Development of Kinase Inhibitors and Related Therapeutic Agents

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. nih.gov The pyridine scaffold is a common feature in many kinase inhibitors, and derivatives of this compound have been explored for this purpose. chemicalbook.com The specific substituents on the pyridine ring can be tailored to interact with the ATP-binding site of a target kinase, leading to potent and selective inhibition. The development of dual kinase/bromodomain inhibitors, which can target both kinases and epigenetic reader domains, represents a novel strategy in cancer therapy, and substituted pyridines are key components in the design of such molecules. nih.gov

Exploration in Anti-inflammatory and Antimicrobial Drug Discovery

Research has indicated that compounds derived from halogenated pyridines possess potential anti-inflammatory and antimicrobial properties. chemimpex.comnih.gov The pyridine nucleus itself is present in numerous antimicrobial agents. nih.gov The introduction of halogen atoms like bromine and chlorine can enhance the biological activity of these compounds. nih.gov Derivatives synthesized from this compound are being investigated for their ability to modulate inflammatory pathways and inhibit the growth of various microbial pathogens. chemimpex.com For instance, certain pyridinyl imidazoles have been identified as potent inhibitors of p38 kinases, which are involved in inflammatory responses. nih.gov

Ligand Design for Receptor Modulation (e.g., GABA-A Receptors)

While direct research specifically naming this compound in the synthesis of GABA-A receptor modulators is not prominent in published literature, the structural motif of substituted pyridines is of significant interest in this area. The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system, and its modulators are essential for treating various neurological and psychiatric disorders. nih.govmdpi.com

The design of selective ligands for GABA-A receptor subtypes is an active field of research, with various heterocyclic scaffolds being explored. nih.govnih.gov Pyridine derivatives, in particular, serve as important precursors for molecules that interact with the benzodiazepine (B76468) binding site on the GABA-A receptor. For instance, the related compound 3-Bromo-4-methylpyridine has been utilized as a building block in the synthesis of ligands for the human GABA-A receptor. sigmaaldrich.com

The utility of this compound in this context lies in its potential as a synthetic intermediate. The bromine and chlorine atoms are excellent leaving groups, making them suitable for nucleophilic substitution or cross-coupling reactions. pipzine-chem.com These reactions are fundamental in building more complex molecules, allowing for the introduction of pharmacophores necessary for receptor binding and modulation. Researchers can leverage these reactive sites to attach other cyclic or acyclic moieties, systematically modifying the compound's structure to optimize its binding affinity and selectivity for specific GABA-A receptor subtypes. mdpi.comresearchgate.net The development of such subtype-selective modulators is a key goal in modern medicinal chemistry to create therapeutics with improved efficacy and fewer side effects. researchgate.netresearchgate.net

Utility in Agrochemical Science and Crop Protection

The pyridine ring is a core component in many modern agrochemicals due to its favorable biological activity and environmental profile. Halogenated methylpyridines, such as this compound, are key intermediates in the synthesis of a new generation of crop protection agents. google.comagropages.com

This compound serves as a valuable precursor for the synthesis of complex herbicidal and fungicidal molecules. The presence of two different halogen atoms (bromine and chlorine) at positions 3 and 4 of the pyridine ring provides differential reactivity, allowing for selective and stepwise chemical modifications. This feature is highly advantageous in constructing the intricate structures required for potent biological activity.

Commercial vendors and chemical suppliers highlight the role of closely related isomers, such as 2-Chloro-3-bromo-4-methylpyridine, as important intermediates in the formulation of herbicides and fungicides designed to enhance crop protection. chemimpex.com Through rational molecular design, these pyridine-based intermediates are converted into highly effective pesticides. pipzine-chem.compipzine-chem.com The synthetic pathways often involve nucleophilic substitution or metal-catalyzed cross-coupling reactions at the halogenated positions to build the final active ingredient. This versatility allows for the creation of a diverse library of potential agrochemicals for screening and development.

The evolution of pesticides has led to the development of "fourth-generation" products, which are characterized by high efficiency, low toxicity, and greater environmental compatibility. Pyridine-based pesticides are considered a cornerstone of this fourth generation. agropages.com These compounds often target specific biochemical pathways in pests, making them more selective and safer for non-target organisms.

This compound, as a substituted pyridine, is a building block for compounds that fit within this modern classification. Pesticides derived from its structural analogs are designed to act on specific receptors or enzymes in pests, effectively controlling their growth and reproduction while having a minimal environmental impact. pipzine-chem.com This aligns with the principles of green chemistry and the demand for more sustainable agricultural practices. The development of pesticides from intermediates like this compound contributes to the innovation of novel crop protection solutions that are both potent and environmentally conscious. agropages.com

Applications in Advanced Materials Science

The unique electronic properties and reactivity of halogenated pyridines also make them attractive candidates for use in materials science. The incorporation of these structures into larger macromolecules can impart desirable thermal, mechanical, and optoelectronic characteristics.

This compound can function as a monomer in the synthesis of functional polymers and resins. The active halogen atoms on the pyridine ring serve as handles for polymerization reactions. pipzine-chem.com For example, they can undergo polycondensation or cross-coupling reactions to be incorporated into the main or side chains of a polymer.

Introducing the pyridine moiety into a polymer backbone can significantly enhance the material's properties. It can lead to improved thermal stability and mechanical strength. pipzine-chem.comchemimpex.com Pyridine-containing polymers are a subject of ongoing research for a variety of applications, though the basicity of the pyridine nitrogen can sometimes pose a challenge for certain transition metal-catalyzed polymerizations. chemrxiv.org Nevertheless, the synthesis of specialty polymers and resins from intermediates like this compound is a promising route to novel materials with tailored characteristics. chemimpex.com

The application of this compound extends to the field of advanced electronic materials. When incorporated into polymers, this compound can endow the resulting material with specific optical and electrical properties, making it suitable for use in electronic and optical devices. pipzine-chem.compipzine-chem.com

One area of potential application is in electrochromic devices. Electrochromism is the property of certain materials to change color reversibly when a voltage is applied. researchgate.net This technology is used in smart windows, displays, and mirrors. Polymers containing pyridinium (B92312) salt units, often called poly(viologen)s, are well-known for their electrochromic behavior. researchgate.net this compound can serve as a precursor to monomers for such polymers. Through quaternization of the pyridine nitrogen and subsequent polymerization, materials could be developed that exhibit distinct color changes in different redox states. The conjugated nature of the pyridine ring is conducive to the electron transfer processes that underlie electrochromism, making it a promising building block for the next generation of functional electronic materials. nih.gov

Analytical Chemistry Applications as a Reference Standard

The utility of This compound as a reference standard in analytical chemistry is an area of growing interest, although detailed, publicly available research findings are limited. In principle, a reference standard is a highly purified compound used as a measurement base in analytical assays. For a compound like This compound , this would typically involve its use in chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

In these applications, a precisely weighed amount of the reference standard is used to prepare a stock solution of a known concentration. This solution is then used to create a calibration curve, which plots the analytical instrument's response versus the concentration of the analyte. When an unknown sample containing This compound is analyzed, its concentration can be accurately determined by comparing its instrumental response to the calibration curve.

The purity of the reference standard is paramount for the accuracy of these measurements. Therefore, any batch of This compound intended for use as a reference standard would need to undergo rigorous purity assessment, often using a combination of analytical techniques to confirm its identity and quantify any impurities.

While specific research citing This compound as a formal reference standard is not readily found in extensive databases, its structural analogues are commonly used as building blocks in the synthesis of more complex molecules. In such research, it is crucial to have well-characterized starting materials, and in this context, highly pure This compound would serve as an internal standard or a point of reference for reaction monitoring and yield determination.

Coordination Chemistry for Metal Complexation

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. The pyridine moiety, a key structural feature of This compound , is a well-established ligand in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can be donated to a metal center to form a coordinate bond.

The specific compound This compound possesses a unique combination of substituents on the pyridine ring that can influence its coordination behavior. The presence of electron-withdrawing bromine and chlorine atoms, as well as an electron-donating methyl group, can modulate the electron density on the pyridine nitrogen. This, in turn, affects the Lewis basicity of the nitrogen atom and, consequently, the stability and electronic properties of the resulting metal complexes.

Although specific studies detailing the synthesis and characterization of metal complexes with This compound as a ligand are not extensively documented in the current body of scientific literature, the principles of coordination chemistry allow for predictions of its potential behavior. It would be expected to form complexes with a variety of transition metals, such as copper(II), palladium(II), platinum(II), and ruthenium(II), among others.

The steric hindrance caused by the methyl group at the 2-position and the bromo group at the 3-position could influence the geometry of the resulting complexes. Depending on the metal ion and the reaction conditions, it could potentially act as a monodentate ligand, coordinating through the pyridine nitrogen.

Research in this area would likely focus on synthesizing new metal complexes and characterizing their structural, spectroscopic, and electrochemical properties. Such studies would contribute to a deeper understanding of how substituent effects on pyridine-based ligands impact the features of their coordination compounds. The potential applications of these novel complexes could span catalysis, materials science, and medicinal chemistry, areas where pyridine-containing metal complexes have already demonstrated significant utility.

Q & A

How can researchers optimize the synthesis of 3-bromo-4-chloro-2-methylpyridine to address steric hindrance from substituents?

Basic:
The synthesis of halogenated pyridines often involves electrophilic substitution or cross-coupling reactions. For this compound, steric hindrance from the methyl group at position 2 and adjacent halogens may require careful selection of catalysts (e.g., Pd-based for Suzuki couplings) and reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis). A stepwise halogenation approach (e.g., bromination followed by chlorination) could mitigate competing substitution pathways .

Advanced:
Advanced strategies include computational modeling to predict reactive sites and transition states. Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and steric maps to identify optimal reaction pathways. For example, the methyl group’s steric effects may favor chlorination at position 4 over position 5 due to reduced orbital overlap at the ortho position. Experimental validation via in-situ NMR monitoring or X-ray crystallography (using SHELX for refinement ) can resolve regioselectivity conflicts.

What methodologies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Basic:
Unexpected NMR shifts in halogenated pyridines often arise from anisotropic effects of halogens or ring-current shielding. For instance, the deshielding effect of bromine at position 3 may cause atypical proton shifts at adjacent positions. Use high-field NMR (600 MHz) with 2D techniques (COSY, HSQC) to assign signals unambiguously. Compare experimental data with databases (e.g., SDBS) or computational predictions .

Advanced:
Advanced analysis employs relativistic DFT methods (e.g., Zeroth-Order Regular Approximation, ZORA) to account for heavy-atom effects on chemical shifts. For bromine and chlorine, spin-orbit coupling corrections improve shift predictions by >10%. Coupled with ab-initio molecular dynamics (AIMD) to simulate solvent effects, this approach can resolve discrepancies between experimental and theoretical spectra .

How do the electronic effects of this compound influence its reactivity in cross-coupling reactions?

Basic:
The electron-withdrawing nature of bromine and chlorine deactivates the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The methyl group at position 2 acts as a weak electron donor, slightly activating the para position. Optimize ligand systems (e.g., SPhos or XPhos) to stabilize Pd intermediates in coupling with aryl boronic acids .

Advanced:
Mechanistic studies using time-resolved spectroscopy (e.g., stopped-flow UV-Vis) can track oxidative addition rates. For example, the C-Br bond in this compound undergoes oxidative addition ~3× faster than C-Cl due to lower bond dissociation energy (BDE: C-Br ≈ 68 kcal/mol vs. C-Cl ≈ 81 kcal/mol). Solvent polarity effects (e.g., DMF vs. THF) further modulate reactivity via stabilization of charged intermediates .

What computational approaches best predict the thermodynamic stability and tautomeric equilibria of this compound derivatives?

Basic:
Use Hartree-Fock (HF) or hybrid DFT (e.g., B3LYP) with basis sets like 6-31G* to calculate Gibbs free energy differences between tautomers. For pyridine derivatives, tautomerization is rare but possible in protic solvents. Compare computed energies with experimental pKa values to assess protonation states .

Advanced:
High-level coupled-cluster methods (e.g., CCSD(T)) with explicit solvent models (e.g., PCM or SMD) improve accuracy for tautomeric equilibria. For example, bromine’s polarizability may stabilize zwitterionic forms in polar solvents. Machine learning models trained on halogenated heterocycle datasets can predict tautomer prevalence with <1 kcal/mol error .

How can researchers design bioactive analogs of this compound for structure-activity relationship (SAR) studies?

Basic:
Systematic substitution at positions 2 (methyl), 3 (Br), or 4 (Cl) can probe steric and electronic effects. Replace halogens with isosteres (e.g., CF3 for Cl) or vary the methyl group (e.g., ethyl, isopropyl) to assess bulk tolerance. Use in vitro assays (e.g., enzyme inhibition) to correlate substituents with activity .

Advanced:
Fragment-based drug design (FBDD) with X-ray crystallography or cryo-EM can identify binding modes. For example, the chlorine at position 4 may form halogen bonds with protein backbone carbonyls. Free-energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol) upon substitution, guiding synthetic prioritization .

What crystallographic challenges arise in determining the solid-state structure of this compound?

Basic:
Heavy atoms (Br, Cl) cause strong X-ray absorption, requiring low-temperature data collection (e.g., 100 K) to minimize radiation damage. Use SHELXL for refinement, incorporating anisotropic displacement parameters for halogens. Check for disorder in the methyl group using difference Fourier maps .

Advanced:
Multipole refinement (e.g., using Hirshfeld atom refinement) improves electron density modeling around bromine. For charge-density analysis, combine high-resolution data (<0.8 Å) with DFT-calculated structure factors to map electrostatic potentials and halogen-bonding propensities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.